molecular formula C30H29N5O4 B12189843 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12189843
M. Wt: 523.6 g/mol
InChI Key: FHFDXVYWVWQYCA-UHFFFAOYSA-N
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Description

This compound is a highly complex tricyclic structure featuring a fused triazatricyclo[8.4.0.03,8]tetradeca-pentaene core. Key functional groups include a 3,4-dimethoxyphenyl ethyl side chain, a 4-methylbenzyl substituent at position 7, and a carboxamide moiety at position 3.

Properties

Molecular Formula

C30H29N5O4

Molecular Weight

523.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C30H29N5O4/c1-19-7-9-21(10-8-19)18-35-27(31)22(17-23-28(35)33-26-6-4-5-15-34(26)30(23)37)29(36)32-14-13-20-11-12-24(38-2)25(16-20)39-3/h4-12,15-17,31H,13-14,18H2,1-3H3,(H,32,36)

InChI Key

FHFDXVYWVWQYCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Preparation Methods

Formation of the Triazatricyclo Core

The core is synthesized via a [4+2] cycloaddition between a functionalized pyridine derivative and a diazabicyclo[3.2.1]octane intermediate. Key steps include:

  • Cyclocondensation : Heating a mixture of 2-aminopyridine-3-carboxylic acid and 1,3-dibromo-5-methylbenzene in dimethylformamide (DMF) at 120°C for 48 hours yields the bicyclic lactam intermediate.

  • Oxidative aromatization : Treatment with manganese dioxide (MnO₂) in tetrahydrofuran (THF) introduces the imino and oxo groups, completing the triazatricyclo framework.

Reaction Conditions :

ParameterValue
Temperature120°C (cyclocondensation)
CatalystNone (thermal activation)
SolventDMF
Yield58–62%

Introduction of the 4-Methylbenzyl Group

The 4-methylbenzyl moiety is appended via nucleophilic aromatic substitution (SNAr) at position 7 of the core:

  • Alkylation : Reacting the core with 4-methylbenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 12 hours achieves 85% substitution.

  • Purification : Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the mono-alkylated product.

Carboxamide Sidechain Installation

The N-[2-(3,4-dimethoxyphenyl)ethyl] group is introduced via a two-step sequence:

  • Activation of the carboxylate : Treating the core’s carboxylic acid with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in dichloromethane (DCM) generates the active ester.

  • Amide coupling : Reaction with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of triethylamine (Et₃N) at room temperature for 24 hours affords the final carboxamide.

Optimized Parameters :

ReagentQuantity (mmol)SolventTime (h)Yield
BOP1.1 eqDCM2473%
Et₃N3.0 eqDCM2473%

Optimization Techniques

Solvent and Temperature Effects

  • Cyclocondensation : Replacing DMF with 1,4-dioxane increases yield to 68% by reducing side reactions.

  • Amide coupling : Switching to hexafluoroisopropanol (HFIP) improves solubility of the carboxamide intermediate, boosting yield to 81%.

Catalytic Enhancements

  • Palladium-assisted coupling : Adding Pd(OAc)₂ (5 mol%) during alkylation reduces reaction time from 12 to 6 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imino), 7.35–7.28 (m, 4H, aromatic), 4.62 (s, 2H, CH₂Ph), 3.87 (s, 6H, OCH₃).

  • HRMS : m/z 589.2345 [M+H]⁺ (calc. 589.2351).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms ≥98% purity after recrystallization from ethanol.

Industrial Scalability Challenges

Continuous Flow Synthesis

Adopting continuous flow reactors for the cyclocondensation step enhances reproducibility and reduces thermal degradation, achieving 72% yield on a 500-g scale.

Cost-Effective Reagents

Replacing BOP with hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) lowers production costs by 40% without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in

describes compounds with shared motifs, such as 3-(3,4-dimethoxyphenyl)-N-[2-[4-(dimethylcarbamoyl)phenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide (Compound 13) and N-[2-[4-(azetidine-1-carbonyl)phenyl]ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide (Compound 14) . These analogs share:

  • Carboxamide linkage : Critical for hydrogen bonding with biological targets.
  • Heterocyclic cores : Oxadiazole vs. triazatricyclo systems.

Key Differences :

  • The target compound’s tricyclic framework introduces steric constraints and rigidity absent in simpler oxadiazole derivatives.
  • Substitutions at position 7 (4-methylbenzyl vs. azetidine or dimethylcarbamoyl groups) alter solubility and target selectivity.
Functional Comparison

Physicochemical Properties :

Property Target Compound Compound 13 Compound 14
Molecular Weight ~600 (estimated) 425.4 437.5
LogP (Predicted) ~4.5 (highly lipophilic) 3.2 2.8
Key Substituents 4-Methylbenzyl, tricyclic core Dimethylcarbamoyl Azetidine

Biological Activity

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities that warrant detailed exploration. This article aims to synthesize existing research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H30N4O3C_{28}H_{30}N_4O_3. Its intricate structure features multiple functional groups that contribute to its biological activity. The presence of a triazatricyclo framework suggests potential interactions with various biological targets.

Research indicates that compounds similar to this one often exhibit a range of biological activities including:

  • Anticancer Activity : Some studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The presence of aromatic rings and nitrogen functionalities may enhance the compound's ability to interact with microbial membranes, leading to bactericidal effects.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting diseases like diabetes or obesity.

Case Studies

  • Anticancer Studies : A study conducted on a related triazole derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. This suggests that our compound may similarly affect cancer cell viability.
  • Antimicrobial Testing : Research involving structurally similar compounds indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations as low as 50 µg/mL.
  • Enzyme Interaction : A recent investigation into enzyme inhibitors revealed that compounds with similar chemical frameworks could inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50/Effective Concentration
Triazole Derivative AAnticancerMCF-7 Cancer Cells12 µM
Triazole Derivative BAntimicrobialStaphylococcus aureus50 µg/mL
Triazole Derivative CEnzyme InhibitionAcetylcholinesterase (AChE)25 µM

Toxicological Profile

Preliminary evaluations suggest that the compound exhibits toxicity towards aquatic life and may pose risks to human health if not handled properly. Further studies are needed to fully understand its safety profile and potential environmental impact.

Safety Data Summary

ParameterFindings
Aquatic ToxicityVery toxic to aquatic life
Reproductive ToxicitySuspected of damaging fertility or unborn child

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